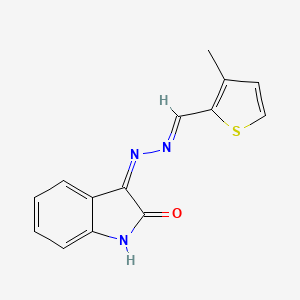![molecular formula C21H15N3O5 B6099755 (4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B6099755.png)
(4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitro group.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
Research is ongoing into its potential as an anti-inflammatory or anticancer agent, given the biological activity of related pyrazolidine-3,5-diones.
Industry
The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The exact mechanism of action for (4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazolidine rings, along with the nitro and phenyl groups, contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
- (4E)-4-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Uniqueness
The presence of the 4-methyl-2-nitrophenyl group in (4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propriétés
IUPAC Name |
(4E)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-13-7-9-16(18(11-13)24(27)28)19-10-8-15(29-19)12-17-20(25)22-23(21(17)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSHHADGPASFG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B6099680.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6099691.png)
![2-(ETHYLSULFANYL)-6-METHYL-5-[2-(2-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6099699.png)
![(1,4-dioxan-2-ylmethyl){[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6099716.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![13-Butyl-10-(4-hydroxy-3-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B6099741.png)
![2-iodo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol](/img/structure/B6099747.png)
![1H-Indene-1,3(2H)-dione, 2-[1-[[3-(4-morpholinyl)propyl]amino]ethylidene]-](/img/structure/B6099752.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B6099763.png)
![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![6-oxo-N-propan-2-yl-7-[(4-propan-2-ylphenyl)methyl]-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
![N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE](/img/structure/B6099775.png)

![1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
